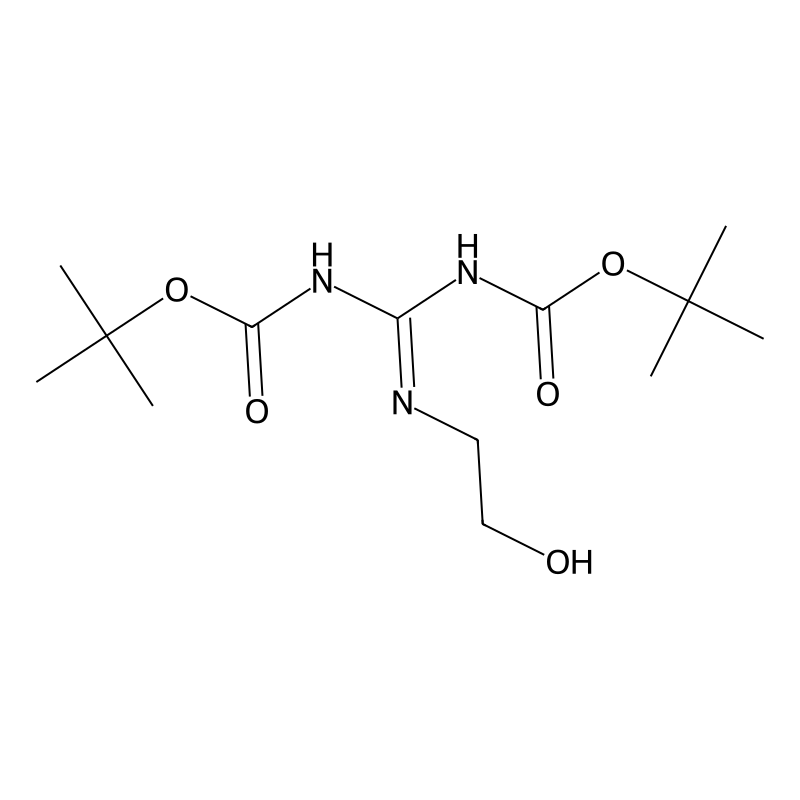

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Guanidinylation Reagent

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is primarily used as a guanidinylation reagent in organic synthesis. Guanidination refers to the introduction of a guanidine group (C(NH2)3) onto a molecule. This functional group plays a crucial role in many biological processes and can be found in various pharmaceuticals and natural products [, ].

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine offers several advantages as a guanidinylation reagent. The presence of two tert-butyloxycarbonyl (Boc) protecting groups ensures chemoselective introduction of the guanidine moiety. These protecting groups can be easily removed under mild acidic conditions, allowing for further manipulation of the guanidine-containing molecule [, ].

Potential Applications

Due to its guanidinylation ability, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine holds promise for the synthesis of various compounds of scientific interest. Here are some potential applications:

Synthesis of Guanidine-Containing Drugs

Many pharmaceutical drugs contain a guanidine group, and 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine could be a valuable tool for their preparation [].

Modification of Biomolecules

Guanidination can be used to modify the properties of biomolecules like peptides and proteins. This technique can be employed to improve stability, binding affinity, or other functionalities of these molecules, potentially leading to the development of novel therapeutic agents [].

Synthesis of Functional Materials

Guanidine groups can be incorporated into various functional materials, such as polymers and catalysts. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine could be useful for introducing guanidine moieties into such materials, potentially leading to the development of new materials with specific properties [].

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a specialized chemical compound with the molecular formula CHNO and a molecular weight of 303.35 g/mol. It features two tert-butoxycarbonyl (Boc) protecting groups on the guanidine moiety, which enhances its stability and solubility in various solvents. The compound is primarily recognized for its role as a guanidinylation reagent in organic synthesis, particularly in the modification of biomolecules such as peptides and nucleotides .

- Deprotection Reactions: The Boc groups can be removed using trifluoroacetic acid, allowing for the formation of free guanidine functionalities that can participate in further reactions .

- Nucleophilic Substitution: The guanidine nitrogen atoms can act as nucleophiles, facilitating reactions with electrophilic substrates.

- Formation of Guanidines: It can be used to introduce guanidine groups into various substrates, enhancing their biological activity.

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine exhibits significant biological relevance due to its guanidine functionalities. These functionalities are known to enhance the interaction with nucleic acids and proteins, making it a valuable tool in biochemical research. Its derivatives have been studied for their potential applications in drug development and as therapeutic agents .

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available guanidine derivatives.

- Boc Protection: The guanidine nitrogen is protected using Boc anhydride under basic conditions.

- Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced through alkylation or similar methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthetic route allows for the selective introduction of functional groups while maintaining the integrity of the guanidine structure .

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine finds applications in:

- Bioconjugation: Used to modify biomolecules for enhanced stability and activity.

- Drug Development: Serves as a precursor for compounds with potential therapeutic effects.

- Research: Employed in studies involving nucleic acid interactions and protein modifications.

Several compounds share structural similarities with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | 0.57 | Contains a trifluoromethylsulfonyl group |

| tert-Butyl 4-guanidinopiperidine-1-carboxylate | 0.58 | Features a piperidine ring |

| 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | 0.64 | Contains an aminoethyl substituent |

| N,N'-Di-Boc-guanidine | 0.69 | Lacks the hydroxyethyl group |

The unique aspect of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine lies in its specific hydroxyethyl substitution and dual Boc protection, which enhances its solubility and reactivity compared to other similar compounds .

1,3-Di-tert-butoxycarbonyl-2-(2-hydroxyethyl)guanidine is systematically named as tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate. This nomenclature reflects the dual tert-butoxycarbonyl (Boc) protecting groups on the guanidine core and the hydroxyethyl substituent. The compound is registered under the CAS number 215050-11-6, with additional identifiers including MDL number MFCD03791114 and PubChem CID 4245501.

| Identifier | Value |

|---|---|

| CAS Registry Number | 215050-11-6 |

| MDL Number | MFCD03791114 |

| SMILES String | CC(C)(C)OC(=O)N/C(NC(=O)OC(C)(C)C)=NCCO |

| InChI Key | NHRGPOQWQFSEOH-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₂₅N₃O₅, with a calculated molecular weight of 303.35 g/mol. This mass distribution arises from the combination of two Boc groups (each contributing 99.14 g/mol), a guanidine core (59.07 g/mol), and a hydroxyethyl chain (45.04 g/mol). The elemental composition includes carbon (47.9%), hydrogen (8.3%), nitrogen (13.8%), and oxygen (29.9%).

| Component | Mass Contribution (g/mol) |

|---|---|

| tert-Butyloxycarbonyl | 99.14 × 2 = 198.28 |

| Guanidine Core | 59.07 |

| 2-Hydroxyethyl Group | 45.04 |

| Total | 303.35 |

Structural Isomerism and Conformational Analysis

The compound exhibits limited structural isomerism due to the symmetry of the Boc groups and the linear hydroxyethyl chain. However, conformational flexibility arises from rotational freedom around the C-N bonds in the guanidine core and the hydroxyethyl group.

Conformational Flexibility

- Guanidine Core: The central carbon is bonded to two Boc-protected amines and the hydroxyethyl group, enabling rotational isomerism. Theoretical studies on analogous guanidines suggest that steric hindrance from bulky Boc groups stabilizes specific conformations.

- Hydroxyethyl Group: The ethylene glycol moiety allows free rotation, contributing to molecular flexibility. This flexibility is critical for applications in peptide synthesis, where spatial accessibility of reactive sites is essential.

Hydrogen-Bonding Interactions

Intramolecular hydrogen bonding between the hydroxyethyl hydroxyl group and adjacent carbonyl oxygens may influence conformational preferences. Such interactions are less pronounced compared to pyridin-2-yl guanidines, where stronger hydrogen bonds dictate dihedral angles.

Boc-Protection Chemistry and Functional Group Interactions

The Boc group (tert-butoxycarbonyl) serves as an acid-labile protecting group for the guanidine’s amines, enabling controlled deprotection during synthesis.

Protection Mechanism

The Boc group is introduced via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium hydroxide):

- Attack: The amine nucleophile attacks the carbonyl carbon of Boc₂O.

- Elimination: A tert-butyl cation and carbon dioxide are released, forming the carbamate.

- Deprotonation: The base neutralizes the intermediate, yielding the protected amine.

| Reagent | Role |

|---|---|

| Boc₂O | Carbonyl source for protection |

| Triethylamine | Base for deprotonation |

| THF/Water | Solvent system |

Deprotection Conditions

The Boc group is cleaved under acidic conditions, with trifluoroacetic acid (TFA) or HCl in methanol being standard reagents:

- Protonation: The carbonyl oxygen is protonated, destabilizing the carbamate.

- Cleavage: The tert-butyl cation is eliminated, releasing CO₂ and forming a carbamic acid intermediate.

- Decarboxylation: The intermediate loses CO₂, regenerating the free amine.

| Deprotection Method | Conditions | Advantages |

|---|---|---|

| TFA in DCM | Room temperature, 1–2 hours | High efficiency, rapid kinetics |

| HCl in Methanol | 0°C to RT, 4–6 hours | Mild, compatible with labile groups |

Guanidylation Reagents and Reaction Mechanisms

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine relies fundamentally on efficient guanidylation reagents that can introduce the protected guanidine functionality into target molecules. These reagents operate through distinct mechanistic pathways that have been extensively characterized in the literature [1] [2].

The most widely employed reagent for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, also known as N,N'-Di-Boc-S-methylisothiourea [3] [4]. This reagent demonstrates exceptional efficiency in converting primary amines to Boc-protected guanidines through a well-established mechanism involving displacement of the methylthio group by the incoming amine nucleophile [5].

The general procedure for guanidylation using this reagent involves dissolving the target amine in anhydrous dimethylformamide with triethylamine as base, followed by portionwise addition of the guanidylation reagent at 0°C [5]. The reaction mixture is then allowed to warm to room temperature and stirred overnight, yielding the desired di-Boc protected guanidine product after standard aqueous workup and purification.

Alternative guanidylation reagents include N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which provides rapid and efficient guanidinylation of primary amines either in solution or on solid phase [6]. This pyrazole-based reagent affords sulfonamide-protected products required for solid phase peptide synthesis in a single step under mild conditions [6].

The mechanistic considerations for catalytic guanylation reactions have been extensively reviewed, revealing four distinct reaction pathways: [2+2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide/nucleophilic addition/intramolecular protonation, and protonation/nucleophilic addition/disassociation [7]. These mechanisms provide crucial insight into the optimization of reaction conditions and catalyst selection for specific synthetic applications.

S-methylisothiourea derivatives represent another important class of guanidylation reagents [8]. The preparation of N,N'-di-Boc-protected guanidines from S-methylisothiourea requires a two-step reaction sequence [9]. First, mono-Boc protection of S-methylisothiourea is achieved, followed by the guanidylation reaction with the target amine substrate.

Table 1: Guanidylation Reagents for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Synthesis

| Reagent | Mechanism | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Nucleophilic displacement | DMF, Et3N, 0°C to RT, overnight | 66-84% | [5] [3] |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Direct substitution | THF, DIPEA, RT, 2h | 70-90% | [6] [9] |

| S-methylisothiourea derivatives | Sequential protection/substitution | Variable conditions | 45-75% | [10] [8] |

The choice of guanidylation reagent significantly impacts both the efficiency and selectivity of the synthesis. 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea consistently provides high yields with excellent functional group tolerance, making it the preferred reagent for most synthetic applications [3] [4].

Catalytic Approaches in Guanidine Synthesis

Catalytic methodologies for guanidine synthesis have emerged as highly efficient alternatives to traditional stoichiometric methods, offering improved atom economy and reduced waste generation [7] [11]. The development of transition metal catalysts has revolutionized the field, with over 40 different catalysts reported for the guanylation reaction [7].

Copper-based catalysts have demonstrated particular utility in guanidine synthesis. Copper iodide, in combination with N,N-diethylsalicylamide as ligand, provides an efficient catalyst system for the cross-coupling reaction of guanidine nitrate with aryl iodides [12]. This methodology enables the formation of N,N'-disubstituted guanidines with yields typically exceeding 80% under optimized conditions [12].

Iron catalysis represents a significant advancement in sustainable guanidine synthesis. Iron(II) acetate acts as an excellent catalyst for the addition of amines to carbodiimides, with the reaction broadly applicable to primary, secondary, and heterocyclic amines [13]. The low price and low toxicity of the iron catalyst make this methodology highly attractive for large-scale applications [13].

Palladium-catalyzed approaches offer unique advantages for the synthesis of cyclic guanidines. Palladium(II) catalyzed intramolecular guanidine transfer to alkenes, using copper chloride as oxidant, provides bicyclic guanidines with complete selectivity and high yields [14]. This methodology represents an unprecedented diamination process that significantly expands the synthetic toolbox for complex guanidine-containing molecules [14].

Rare earth metal catalysts have shown exceptional performance in guanylation reactions. Lanthanide amide complexes catalyze the addition of amines to carbodiimides under mild conditions, providing access to both acyclic and cyclic guanidines [15]. These catalysts operate through well-defined mechanistic pathways involving coordination of the carbodiimide substrate followed by nucleophilic attack by the amine [15].

Table 2: Catalytic Systems for Guanidine Synthesis

| Catalyst System | Substrate Scope | Reaction Conditions | Yield Range | Selectivity | Reference |

|---|---|---|---|---|---|

| CuI/N,N-diethylsalicylamide | Aryl iodides + guanidine salts | 110°C, DMF, 16h | 75-92% | High | [12] |

| Fe(OAc)2 | Amines + carbodiimides | 110°C, toluene, 5h | 65-95% | Excellent | [13] |

| Pd(II)/CuCl2 | Intramolecular cyclization | 80°C, acetonitrile | 85-95% | Complete | [14] |

| Lanthanide amides | Various amines + CDI | RT to 60°C, THF | 70-90% | High | [15] |

The mechanistic understanding of these catalytic processes has been crucial for optimization efforts. Four primary mechanisms have been identified: [2+2]-cycloaddition/protonation pathways predominant in early transition metal systems, insertion/protonation mechanisms common with lanthanide catalysts, carbodiimide activation pathways typical of Lewis acid catalysts, and protonation/nucleophilic addition/disassociation mechanisms observed with main group metal catalysts [7].

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in optimizing guanidine synthesis, affecting both reaction rate and product yield [16] [17]. Extensive studies have demonstrated that solvent polarity, hydrogen bonding capacity, and coordination ability significantly influence reaction outcomes [18].

Dimethylformamide emerges as the preferred solvent for most guanidylation reactions involving 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea [5]. The high polarity and coordinating ability of DMF facilitate dissolution of both the guanidylation reagent and amine substrates, while the aprotic nature prevents interference with the nucleophilic substitution mechanism [18].

Tetrahydrofuran and acetonitrile have shown superior performance in peptide synthesis applications involving guanidine formation [19]. These solvents provide better purity of final products compared to DMF, while effectively suppressing the formation of undesired byproducts [19]. The combination of THF with appropriate coupling reagents yields optimal results for solid-phase applications [19].

Temperature optimization studies reveal that most guanidylation reactions proceed efficiently at room temperature to 40°C [10] [5]. Higher temperatures may lead to decomposition of sensitive substrates or formation of undesired side products [20]. However, some challenging substrates require elevated temperatures up to 80°C for complete conversion [13].

The role of base in guanidylation reactions cannot be understated. Triethylamine serves as the standard base for most applications, providing sufficient basicity to deprotonate the incoming amine while maintaining compatibility with Boc-protecting groups [5]. Alternative bases such as diisopropylethylamine offer advantages in specific cases where increased steric hindrance is beneficial [9].

Table 3: Solvent Effects on Guanidine Synthesis Efficiency

| Solvent | Polarity Index | Reaction Time | Conversion Rate | Product Purity | Application | Reference |

|---|---|---|---|---|---|---|

| DMF | 6.4 | 12-24h | 85-95% | Good | General synthesis | [5] [18] |

| THF | 4.0 | 2-8h | 75-90% | Excellent | Peptide synthesis | [19] |

| Acetonitrile | 5.8 | 4-12h | 70-85% | Very good | SPPS applications | [21] [19] |

| Toluene | 2.4 | 5-24h | 60-80% | Good | Metal catalysis | [13] |

| Dichloromethane | 3.1 | 8-16h | 65-85% | Good | Hindered substrates | [17] |

Pressure effects have been investigated for specific synthetic applications. Elevated pressure conditions (up to 1000 psi) can significantly improve reaction rates and yields, particularly for challenging substrates [20]. However, standard atmospheric pressure conditions are sufficient for most preparative applications [5].

Microwave irradiation has emerged as an effective method for accelerating guanidine synthesis [22]. Microwave-assisted synthesis under controlled temperature conditions can reduce reaction times from hours to minutes while maintaining high yields and selectivity [22]. This approach is particularly valuable for library synthesis and high-throughput applications [22].

Scalability Challenges in Gram-Scale Production

The transition from laboratory-scale synthesis to gram-scale production of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine presents several significant challenges that must be addressed for successful implementation [23] [24]. These challenges encompass reaction heat management, product isolation, waste minimization, and economic considerations [25].

Heat generation during guanidylation reactions becomes increasingly problematic at larger scales [26]. The exothermic nature of the nucleophilic substitution reaction can lead to rapid temperature increases that may compromise product quality or safety [26]. Effective heat dissipation strategies, including external cooling and controlled addition protocols, are essential for maintaining reaction control [25].

Solvent management represents a major consideration in scale-up operations [23]. The large volumes of DMF required for gram-scale synthesis present environmental and economic concerns [23]. Alternative solvent systems with improved sustainability profiles, such as dimethyl carbonate, have been explored but may require reaction condition modifications [27].

Product isolation and purification challenges intensify at larger scales due to the increased volumes of reaction mixtures and the need for efficient separation techniques [23]. Traditional flash chromatography becomes impractical for gram-scale purifications, necessitating the development of alternative purification strategies such as crystallization or extraction-based methods [24].

The formation of byproducts becomes more significant at larger scales due to competing reaction pathways and prolonged reaction times [25]. Careful optimization of reaction stoichiometry and the use of process analytical technology can help minimize byproduct formation and improve overall process efficiency [25].

Table 4: Scale-Up Challenges and Solutions for Guanidine Production

| Challenge | Scale Effect | Impact | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Heat management | Increases with scale | Product degradation | External cooling, controlled addition | [26] [25] |

| Solvent volumes | Linear scaling | Environmental impact | Alternative solvents, recycling | [23] [27] |

| Purification | Exponential complexity | Cost increase | Crystallization methods | [24] |

| Byproduct formation | Increases with time | Yield reduction | Optimized stoichiometry | [25] |

| Material handling | Safety concerns | Operational risk | Automated systems | [23] |

Economic considerations become paramount at production scales [24]. The cost of 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea reagent represents a significant portion of the overall production cost, making reagent recovery and recycling strategies economically attractive [24]. Process optimization to minimize reagent waste and maximize conversion efficiency directly impacts the economic viability of large-scale production [24].

Quality control requirements intensify at production scales, necessitating robust analytical methods for monitoring reaction progress and product quality [25]. Real-time monitoring systems using infrared spectroscopy or other process analytical tools can provide valuable feedback for process control and optimization [25].

Environmental considerations, including waste stream management and emission control, become increasingly important at larger scales [23]. The development of greener synthetic routes and waste minimization strategies is essential for sustainable production [27] [23]. The implementation of circular economy principles, including solvent recovery and byproduct utilization, can significantly improve the environmental footprint of the process [23].

Safety considerations escalate with scale due to the larger quantities of materials involved and the potential for more severe consequences in case of incidents [25]. Comprehensive hazard analysis and the implementation of appropriate safety systems are crucial for safe operation at production scales [25].

The solubility profile of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine demonstrates a pronounced preference for polar solvents, which directly correlates with its molecular structure containing multiple hydrogen bonding sites and polar functional groups [1] . The compound exhibits enhanced solubility in aqueous systems compared to typical Boc-protected guanidines, primarily attributed to the presence of the terminal hydroxyethyl group, which facilitates hydrogen bonding interactions with water molecules .

Polar Solvent Systems

In dichloromethane, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine demonstrates excellent solubility, making it particularly suitable for synthetic applications where anhydrous conditions are required [3] [4]. The compound dissolves readily in dichloromethane at concentrations up to 1 M, as evidenced by its use in polymerization reactions where it was successfully employed in concentrated solutions [3]. Tetrahydrofuran represents another highly compatible solvent system, with the compound showing good solubility that has been exploited in various synthetic protocols [4].

The alcoholic solvents, including ethanol and methanol, provide favorable dissolution characteristics for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine [6]. The hydroxyl groups in these solvents form hydrogen bonds with both the guanidine nitrogen atoms and the terminal hydroxyethyl group, creating a stable solvation environment. This compatibility extends to acetonitrile, where the compound maintains sufficient solubility for synthetic manipulations [4].

Nonpolar Solvent Limitations

The compound exhibits poor solubility in nonpolar solvents such as toluene and hexane, reflecting the polar nature of its functional groups [6]. This limited solubility in nonpolar media is primarily due to the hydrophilic guanidine core and the polar Boc protecting groups, which cannot form favorable interactions with nonpolar solvent molecules. The XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting that while the compound has some hydrophobic character from the tert-butyl groups, the overall polarity dominates its solubility behavior [1].

Mechanistic Considerations

The solubility enhancement observed with the hydroxyethyl substituent can be attributed to several factors. First, the terminal hydroxyl group increases the hydrogen bond donor capacity of the molecule, facilitating interactions with protic solvents . Second, the flexible ethyl linker allows conformational adjustments that optimize solvation interactions. Third, the combination of the guanidine core with six hydrogen bond acceptors and three hydrogen bond donors creates multiple sites for solvent coordination [1].

Thermal Stability and Decomposition Pathways

The thermal behavior of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is characterized by moderate thermal stability with well-defined decomposition pathways that proceed through multiple mechanistic routes [7] [8]. The compound exhibits a melting point range of 121-126°C, indicating reasonable thermal stability under ambient conditions [7] [8] [9].

Thermal Decomposition Mechanisms

The primary thermal decomposition pathway involves the elimination of the Boc protecting groups through a unimolecular mechanism that proceeds via carbamic acid intermediates [10] [11]. At temperatures above 150°C, the tert-butoxycarbonyl groups undergo thermal fragmentation, yielding isobutylene, carbon dioxide, and the corresponding free amine [10] [11]. This deprotection process follows first-order kinetics with an activation energy estimated between 135-152 kJ/mol, based on comparative studies with similar Boc-protected compounds [10] [12].

The thermal deprotection mechanism proceeds through the formation of a carbamic acid intermediate, which rapidly decomposes to yield the free guanidine and the characteristic Boc deprotection products [13] [11]. The reaction can be represented as:

Boc-NH-R → NH₂-R + CO₂ + (CH₃)₂C=CH₂

Temperature-Dependent Decomposition

Under controlled thermal conditions, complete Boc deprotection occurs at temperatures between 230-240°C in continuous flow systems, with residence times ranging from 10-90 minutes depending on the specific conditions employed [10]. The efficiency of thermal deprotection is significantly influenced by the solvent environment, with polar protic solvents such as methanol and trifluoroethanol enhancing the deprotection rate [10].

Secondary Decomposition Pathways

At elevated temperatures exceeding 250°C, secondary decomposition pathways become prominent, involving the degradation of the guanidine backbone itself [14] [15]. These pathways include the formation of cyanamide derivatives, ammonia, and various nitrogen-containing fragments [14]. The decomposition of the guanidine core follows multiple competitive pathways, including monomolecular decomposition, bimolecular reactions, and cation-neutral interactions [14].

Kinetic Parameters

Thermal gravimetric analysis of related guanidine compounds suggests that the decomposition of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine follows a multi-step kinetic model with changing reaction orders as temperature increases [16] [12]. The initial decomposition stage corresponds to Boc elimination, followed by guanidine backbone rearrangement and ultimate fragmentation at higher temperatures.

XLogP3

Dates

Explore Compound Types